4-(3-Trifluoromethyl-phenoxy)-butyric acid
Overview
Description
4-(3-Trifluoromethyl-phenoxy)-butyric acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a butyric acid chain
Mechanism of Action
Target of Action
It is structurally similar to travoprost, a prostaglandin f2alpha (f2α) analogue and selective fp prostanoid receptor agonist . This suggests that 4-(3-Trifluoromethyl-phenoxy)-butyric acid may also target similar receptors.
Mode of Action
Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor .
Biochemical Pathways
Travoprost is used to decrease intraocular pressure in open-angle glaucoma and ocular hypertension .
Pharmacokinetics
Travoprost is a synthetic isopropyl ester prodrug .
Action Environment
It may be persistent in soils depending upon local conditions .
Biochemical Analysis
Biochemical Properties
4-(3-Trifluoromethyl-phenoxy)-butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to the compound may also lead to changes in cellular responses and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the compound’s metabolism, affecting its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects . Understanding the transport and distribution mechanisms is vital for developing effective delivery systems for the compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s efficacy and potential side effects . Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethyl-phenoxy)-butyric acid typically involves the reaction of 3-trifluoromethylphenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethyl-phenoxy)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Trifluoromethyl-phenoxy)-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-(3-Trifluoromethyl-phenoxy)-butyric acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROOMGSHOWKNNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424684 | |
Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87411-31-2 | |
Record name | 4-[3-(Trifluoromethyl)phenoxy]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87411-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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